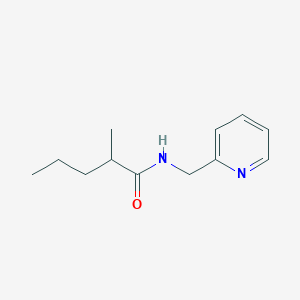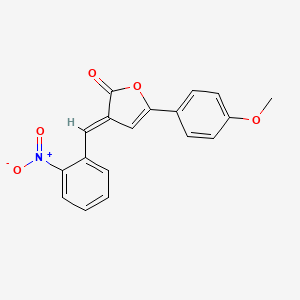![molecular formula C16H15NO2 B4893612 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as PPOB, is a novel compound that has been synthesized and studied extensively for its potential therapeutic applications. PPOB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival. In neurodegenerative disorders, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments is its relatively low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. This compound is also stable under physiological conditions, which allows for long-term storage and transportation. However, one of the limitations of using this compound is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. This compound also has a short half-life in vivo, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate the mechanism of action of this compound, and identify its molecular targets and downstream signaling pathways. Another direction is to optimize the synthesis method of this compound, and develop more potent and selective analogs. Additionally, future studies could focus on the in vivo efficacy and safety of this compound, and explore its potential clinical applications in cancer, inflammation, and neurodegenerative disorders.
Synthesemethoden
The synthesis of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 4-hydroxybenzamide with cinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
Wissenschaftliche Forschungsanwendungen
4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
4-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c17-16(18)14-8-10-15(11-9-14)19-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H2,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOKHIGLKDOCGC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4893536.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)
![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)

![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)

![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)

![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)